An In-Depth Technical Guide to 3',5'-Dimethoxybiphenyl-3-ol (CAS Number 868666-20-0)
An In-Depth Technical Guide to 3',5'-Dimethoxybiphenyl-3-ol (CAS Number 868666-20-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature and databases, detailed experimental and biological data for 3',5'-Dimethoxybiphenyl-3-ol remains largely unavailable in the public domain. This document summarizes the currently accessible information and provides context based on related chemical structures. The lack of extensive research on this specific compound presents a significant opportunity for novel investigation.
Introduction
3',5'-Dimethoxybiphenyl-3-ol, with the Chemical Abstracts Service (CAS) number 868666-20-0, is a biphenyl (B1667301) derivative characterized by two methoxy (B1213986) groups and one hydroxyl group attached to its biphenyl core. Biphenyl and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The specific substitution pattern of methoxy and hydroxyl groups on the biphenyl scaffold can significantly influence the molecule's physicochemical properties and biological activity. This guide aims to provide a thorough overview of the known information regarding 3',5'-Dimethoxybiphenyl-3-ol.
Chemical and Physical Properties
A summary of the basic chemical and physical properties for 3',5'-Dimethoxybiphenyl-3-ol is presented in Table 1. This information is primarily derived from chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties of 3',5'-Dimethoxybiphenyl-3-ol
| Property | Value | Source |
| CAS Number | 868666-20-0 | Public Databases |
| Molecular Formula | C₁₄H₁₄O₃ | Public Databases |
| Molecular Weight | 230.26 g/mol | Public Databases |
| Predicted Boiling Point | 395.0 ± 32.0 °C | Computational Prediction |
| Predicted Density | 1.144 ± 0.06 g/cm³ | Computational Prediction |
| Appearance | Powder (typical) | Material Safety Data Sheet |
Synthesis and Characterization
A potential synthetic approach could involve the coupling of a suitably protected 3-hydroxyphenyl boronic acid or halide with a 3,5-dimethoxyphenyl halide or boronic acid. Subsequent deprotection would yield the final product. The purification and characterization of the synthesized compound would typically involve techniques such as column chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
While no specific spectral data has been located for 3',5'-Dimethoxybiphenyl-3-ol, a database entry for the related compound, 3',5'-Dimethoxy-biphenyl-4-ol, provides a reference to a publication in Chemical & Pharmaceutical Bulletin (2002, 50, 1499) which may contain relevant characterization methodologies.[1]
Biological Activity and Potential Applications
There is a significant lack of published data on the biological activity of 3',5'-Dimethoxybiphenyl-3-ol. However, the broader class of hydroxylated and methoxylated biphenyls has been investigated for various pharmacological properties. These include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The presence of both methoxy and hydroxyl functional groups suggests that this compound could be explored for similar biological effects.
For instance, research on related dimethoxy- and trimethoxyphenyl compounds has shown potential in areas such as:
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Anticancer research: Certain trimethoxyphenyl derivatives have been investigated for their cytotoxic activity against cancer cell lines.
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Antimicrobial agents: Phenolic compounds, in general, are known for their antimicrobial properties.
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Antioxidant activity: The phenolic hydroxyl group can act as a radical scavenger, conferring antioxidant properties.
Given the absence of specific data, any potential application of 3',5'-Dimethoxybiphenyl-3-ol remains speculative and would require extensive experimental validation.
Experimental Protocols and Future Research Directions
As no specific experimental studies for 3',5'-Dimethoxybiphenyl-3-ol have been identified, this section outlines a logical workflow for future research to elucidate its properties.
Proposed Initial Steps:
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Synthesis: Develop and optimize a synthetic route to produce 3',5'-Dimethoxybiphenyl-3-ol in sufficient quantity and purity.
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Structural Confirmation: Unequivocally confirm the structure of the synthesized compound using modern analytical techniques.
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In Vitro Screening: Perform a broad panel of in vitro assays to identify any significant biological activity. This could include cytotoxicity screening against a panel of cancer cell lines, assessment of antioxidant capacity, and antimicrobial testing against common pathogens.
Should initial screenings yield positive results, more in-depth studies could be pursued to understand the mechanism of action and identify potential molecular targets.
Conclusion
3',5'-Dimethoxybiphenyl-3-ol (CAS 868666-20-0) is a chemical compound for which there is a notable absence of detailed scientific research in the public domain. While its basic chemical properties are known, its synthesis, biological activity, and potential applications remain largely unexplored. The information available on structurally similar compounds suggests that it may possess interesting pharmacological properties. The lack of data highlights a clear opportunity for researchers in medicinal chemistry and drug discovery to conduct novel investigations into this molecule, potentially uncovering new therapeutic leads. Further research is essential to determine the scientific value and potential utility of 3',5'-Dimethoxybiphenyl-3-ol.
